molecular formula C32H66O2S2 B14762273 S-Hexadecyl hexadecanethiosulfonate CAS No. 7559-44-6

S-Hexadecyl hexadecanethiosulfonate

Cat. No.: B14762273
CAS No.: 7559-44-6
M. Wt: 547.0 g/mol
InChI Key: GIYYIWBIWXYPIE-UHFFFAOYSA-N
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Description

S-Hexadecyl hexadecanethiosulfonate (CAS: 27970-38-3), also known as sodium hexadecyl thiosulfate, is a sulfur-containing organosodium compound with the molecular formula C₁₆H₃₅NaO₃S₂. Structurally, it consists of a hexadecyl chain (C₁₆H₃₃) bonded to a thiosulfate group (–S–SO₃⁻), stabilized by a sodium counterion . This compound is distinct from thiosulfonates (R–SO₂–S–R') and sulfides (R–S–R), as it features a thiosulfate ester linkage.

Properties

CAS No.

7559-44-6

Molecular Formula

C32H66O2S2

Molecular Weight

547.0 g/mol

IUPAC Name

1-hexadecylsulfonylsulfanylhexadecane

InChI

InChI=1S/C32H66O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-36(33,34)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

GIYYIWBIWXYPIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSS(=O)(=O)CCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Hexadecyl hexadecanethiosulfonate typically involves the reaction of hexadecanethiol with hexadecanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group of hexadecanethiol attacks the sulfonyl chloride, resulting in the formation of the thiosulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

S-Hexadecyl hexadecanethiosulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the thiosulfonate group to thiol or sulfide groups.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

S-Hexadecyl hexadecanethiosulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of S-Hexadecyl hexadecanethiosulfonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic alkyl chains with the oil phase and its hydrophilic sulfonate groups with the water phase. This property makes it effective in emulsifying and stabilizing mixtures.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfur-Containing Hexadecyl Compounds

Compound Name CAS Number Molecular Formula Functional Group Key Applications/Reactivity Reference
This compound 27970-38-3 C₁₆H₃₅NaO₃S₂ Thiosulfate ester (S–SO₃⁻) Biochemical probes, disulfide formation
Hexadecyl Methanethiosulfonate Not provided Likely C₁₇H₃₆O₂S₂ Thiosulfonate (R–SO₂–S–R') Protein channel structure studies
Dihexadecyl Sulphide 3312-77-4 C₃₂H₆₆S Sulfide (R–S–R) Industrial lubricants, inert sulfur carrier
Sodium Hexadecyl Sulfate Not provided C₁₆H₃₃NaO₄S Sulfate ester (SO₄²⁻) Surfactant, detergent formulations N/A
Hexadecane 544-76-3 C₁₆H₃₄ Alkane Solvent, reference standard

Functional Group and Reactivity

  • Thiosulfate Esters vs. Thiosulfonates :

    • This compound (thiosulfate ester) reacts with thiols to form disulfide bonds, enabling its use in protein modification . In contrast, thiosulfonates (e.g., Hexadecyl Methanethiosulfonate) contain a –SO₂– group, offering higher oxidative stability and distinct reactivity in organic synthesis.
    • Thiosulfate esters are more hydrophilic due to the sulfonate group, whereas thiosulfonates are typically lipophilic .
  • Sulfides :

    • Dihexadecyl sulphide (C₃₂H₆₆S) lacks reactive oxygen atoms, making it chemically inert under standard conditions. It is primarily used as a lubricant additive rather than in biochemical applications .

Physical and Chemical Properties

Property This compound Dihexadecyl Sulphide Hexadecane
Molecular Weight (g/mol) 386.6 482.9 226.4
Solubility Likely water-soluble Lipophilic Lipophilic
Reactivity High (thiol-specific) Low None

Note: Melting/boiling points and exact solubility data are unavailable in the provided evidence.

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